molecular formula C17H20F3N3 B10922065 4-(difluoromethyl)-6-(4-fluorophenyl)-N-hexylpyrimidin-2-amine

4-(difluoromethyl)-6-(4-fluorophenyl)-N-hexylpyrimidin-2-amine

Cat. No.: B10922065
M. Wt: 323.36 g/mol
InChI Key: WPWUXAYCKZYZAP-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-HEXYLAMINE is a synthetic organic compound that features a pyrimidine ring substituted with difluoromethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-HEXYLAMINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-HEXYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-HEXYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-HEXYLAMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups enhance its binding affinity to target proteins, potentially inhibiting their function. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-HEXYLAMINE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and fluorophenyl groups enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C17H20F3N3

Molecular Weight

323.36 g/mol

IUPAC Name

4-(difluoromethyl)-6-(4-fluorophenyl)-N-hexylpyrimidin-2-amine

InChI

InChI=1S/C17H20F3N3/c1-2-3-4-5-10-21-17-22-14(11-15(23-17)16(19)20)12-6-8-13(18)9-7-12/h6-9,11,16H,2-5,10H2,1H3,(H,21,22,23)

InChI Key

WPWUXAYCKZYZAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

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